5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,4-benzodioxine ring: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Introduction of the carbonyl group: The 1,4-benzodioxine derivative is then reacted with a suitable acylating agent, such as acyl chloride, to introduce the carbonyl group.
Formation of the bicyclic structure: The final step involves the reaction of the benzodioxine derivative with a thia-azabicycloheptane precursor under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated carbonyl groups.
Substitution: Substituted derivatives with nucleophilic groups replacing the carbonyl group.
Scientific Research Applications
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane analogs: Compounds with similar bicyclic structures but different substituents.
Benzodioxine derivatives: Compounds containing the benzodioxine ring but lacking the bicyclic structure.
Thia-azabicycloheptane derivatives: Compounds with the thia-azabicycloheptane core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combined bicyclic structure and functional groups, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(15-7-10-6-9(15)8-19-10)11-2-1-3-12-13(11)18-5-4-17-12/h1-3,9-10H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCZZFURTHSWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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